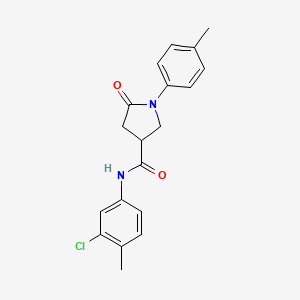
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate: is a chemical compound with the following molecular formula:
C22H18O7
. Its IUPAC name is benzoic acid, 3,4-dimethoxy-, methyl ester . This compound belongs to the class of chromone derivatives and exhibits interesting biological properties.Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,5-dimethylphenol with 2,6-dimethoxybenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate is then cyclized to form the chromone ring system.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of solvent and temperature can influence the yield. For industrial-scale production, optimization of reaction parameters is crucial.
Industrial Production Methods: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The chromone ring system can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The phenolic hydroxyl groups are susceptible to substitution reactions.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
).Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., sodium methoxide).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation may lead to the formation of hydroxychromones, while substitution reactions can yield various derivatives.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: Chromone derivatives are used as fluorescent probes due to their unique emission properties.
Drug Design: Researchers explore these compounds for potential drug candidates.
Anti-Inflammatory Properties: Some chromones exhibit anti-inflammatory effects.
Antioxidant Activity: The phenolic structure suggests potential antioxidant properties.
Dye Synthesis: Chromones can serve as intermediates in dye synthesis.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are other chromone derivatives, the unique combination of substituents in 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate sets it apart. Similar compounds include other chromones and related heterocycles.
Propriétés
Formule moléculaire |
C26H22O7 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-10-16(2)12-18(11-15)32-23-14-31-22-13-17(8-9-19(22)25(23)27)33-26(28)24-20(29-3)6-5-7-21(24)30-4/h5-14H,1-4H3 |
Clé InChI |
VXUDFTMLZLGZCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one](/img/structure/B11651581.png)
![N-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11651587.png)
![4-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11651597.png)
![Ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651603.png)

![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)
![17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)
![(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651643.png)

![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651651.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)

